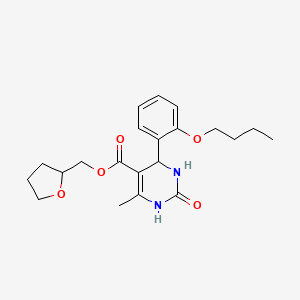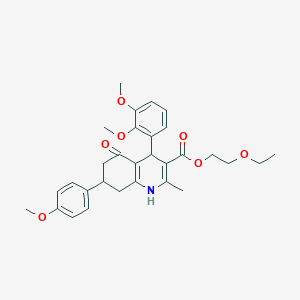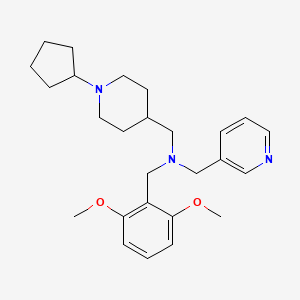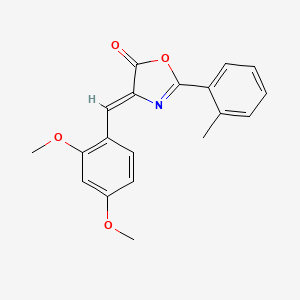![molecular formula C18H29NO2 B5213315 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine](/img/structure/B5213315.png)
4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine, also known as TMPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of morpholine derivatives and is synthesized through a multi-step process. In
Wirkmechanismus
The mechanism of action of 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine is not fully understood. However, studies have shown that 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine can inhibit the activity of various enzymes and proteins involved in cell growth and proliferation. 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine has also been found to induce apoptosis by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine has been found to have various biochemical and physiological effects. Studies have shown that 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine can inhibit the activity of various enzymes and proteins involved in cell growth and proliferation. 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine has also been found to induce apoptosis by activating caspase-3 and caspase-9. In addition, 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine in lab experiments is its potential therapeutic properties. 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine in lab experiments is its complex synthesis method. The multi-step process required to synthesize 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the study of 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine. One direction is to further explore its potential therapeutic properties in the treatment of cancer and neurodegenerative diseases. Another direction is to investigate the mechanism of action of 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine in more detail. Additionally, future studies could focus on improving the synthesis method of 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine to make it more efficient and cost-effective.
Conclusion:
In conclusion, 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine, also known as 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. The synthesis of 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine involves a multi-step process, and it has been studied for its potential to treat cancer, neurodegenerative diseases, and inflammatory diseases. 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine has been found to have anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. However, the complex synthesis method of 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine can be a limitation in lab experiments. Future studies could focus on exploring its potential therapeutic properties, investigating its mechanism of action, and improving the synthesis method.
Synthesemethoden
The synthesis of 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine involves a multi-step process that starts with the reaction of 2,3,5-trimethylphenol with 1-bromopentane in the presence of sodium hydride. The resulting product is then reacted with morpholine in the presence of potassium carbonate to yield 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine has been studied for its potential therapeutic properties in various scientific research areas. One of the most promising applications of 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine is in the treatment of cancer. Studies have shown that 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-15-13-16(2)17(3)18(14-15)21-10-6-4-5-7-19-8-11-20-12-9-19/h13-14H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTOEMZAORCVLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCCCCN2CCOCC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2,3,5-Trimethylphenoxy)pentyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5213233.png)

![tert-butyl[2-(3-methylphenoxy)ethyl]amine oxalate](/img/structure/B5213238.png)


![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5213260.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5213263.png)
![2-[(2-chlorobenzoyl)amino]-N,N-dipropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5213270.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5213279.png)

![5,6-dimethyl-3-{[4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5213298.png)
![N-cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5213303.png)
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213304.png)
